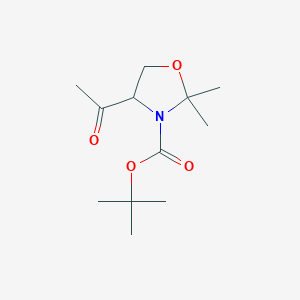

tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate

説明

tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate (CAS: 433683-01-3) is a chiral oxazolidine derivative widely used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its molecular formula is C₁₂H₂₁NO₄ (MW: 243.30), featuring a ketone group at the 4-position and a tert-butyl carbamate protecting group . The compound is sensitive to moisture and requires storage at 2–8°C under anhydrous conditions. It serves as a precursor for stereoselective synthesis due to its rigid oxazolidine ring, which enforces specific stereochemical outcomes .

特性

IUPAC Name |

tert-butyl 4-acetyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-8(14)9-7-16-12(5,6)13(9)10(15)17-11(2,3)4/h9H,7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBEQVSYPZVGBHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1COC(N1C(=O)OC(C)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80616209 | |

| Record name | tert-Butyl 4-acetyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80616209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433683-01-3 | |

| Record name | tert-Butyl 4-acetyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80616209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Oxazolidine Ring Formation

A widely adopted method involves reacting epichlorohydrin with aldehydes in aqueous ammonia, followed by hydrolysis and cyclization. For example:

The chloro intermediate undergoes intramolecular cyclization in the presence of bases (e.g., LiOtBu) to form the oxazolidine core.

Boc Protection

The tertiary amine of the oxazolidine is protected using Boc₂O in tetrahydrofuran (THF) or dichloromethane (DCM) with catalytic 4-dimethylaminopyridine (DMAP):

Acetylation at the 4-Position

The 4-position is functionalized via Friedel-Crafts acylation or nucleophilic addition. For example, acetyl chloride in the presence of AlCl₃ introduces the acetyl group:

Alternative Route via Pre-formed Oxazolidine Scaffolds

Garner’s Aldehyde Derivatization

Starting from (S)-Garner’s aldehyde (tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate), the formyl group is oxidized to an acetyl moiety using pyridinium chlorochromate (PCC):

Key Conditions :

-

Anhydrous CH₂Cl₂ at 0°C to 25°C.

-

Stoichiometric PCC (1.2 equiv).

Optimization and Process Considerations

Solvent and Temperature Effects

Catalytic Systems

-

Boc Protection : DMAP (5 mol%) accelerates reaction completion within 2 hours.

-

Acetylation : Lewis acids (e.g., AlCl₃) are critical for regioselective 4-position functionalization.

Characterization and Quality Control

Post-synthesis characterization employs:

-

X-ray Crystallography : Confirms solid-state conformation and stereochemistry.

-

NMR Spectroscopy :

-

HPLC : Chiral columns (e.g., Chiralpak AD-H) verify enantiopurity (>99% ee).

Comparative Analysis of Synthetic Routes

Challenges and Mitigation Strategies

-

Diastereomer Formation : Controlled cooling (−78°C) and chiral auxiliaries enhance selectivity.

-

Boc Deprotection : Avoided by using mild acetylation conditions (e.g., avoiding strong acids).

-

Purification : Silica gel chromatography (ethyl acetate/hexane) resolves acetylated products from unreacted precursors.

Industrial and Research Applications

The compound serves as:

化学反応の分析

Types of Reactions: tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can convert the acetyl group to an alcohol group.

Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while reduction can produce alcohol derivatives.

科学的研究の応用

tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The oxazolidine ring structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Structural and Functional Group Variations

The following table highlights key structural and functional differences between tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate and related compounds:

Reactivity and Stability

- The acetyl group enhances electrophilicity, facilitating nucleophilic additions (e.g., enolate formation), but may reduce stability under basic conditions compared to hydroxymethyl derivatives.

- Formyl compounds are prone to oxidation but are versatile in asymmetric aldol reactions .

- Ethynyl derivatives exhibit high reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC), making them valuable in bioconjugation .

Research Findings and Challenges

- Diastereomer Separation : Grignard reactions with Garner aldehyde often yield mixed diastereomers (e.g., 6:1 ratio), complicating purification .

- Stability Issues : Acetylated oxazolidines are less stable than their hydroxymethyl counterparts under acidic conditions, limiting their use in certain reactions .

- Stereoselectivity : Ethynyl derivatives show superior regioselectivity in cross-coupling reactions compared to vinyl or allyl-substituted analogs .

生物活性

Introduction

tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate is a chiral organic compound with significant implications in synthetic chemistry and potential biological applications. This compound belongs to the oxazolidine family, characterized by a five-membered heterocyclic structure that includes nitrogen and oxygen atoms. Its molecular formula is with a molecular weight of 243.30 g/mol . This article delves into its biological activity, synthesis, and potential pharmacological properties.

Chemical Structure and Properties

This compound features several functional groups:

- Oxazolidine ring : Provides structural stability and potential reactivity.

- Acetyl group : May influence biological interactions.

- Tert-butyl ester : Enhances lipophilicity, potentially improving bioavailability.

The compound exists as enantiomers, which can exhibit different biological activities due to their distinct spatial arrangements.

Pharmacological Potential

Research indicates that the compound could serve as a valuable precursor in drug development due to its high gastrointestinal absorption and potential bioavailability. Its ability to interact with various biomolecules may lead to therapeutic applications in treating infections or other diseases.

The mechanism of action for compounds like this compound typically involves interaction with specific enzymes or receptors. The oxazolidine structure allows for modulation of enzymatic activity, which can be pivotal in pharmacological contexts .

Synthetic Routes

The synthesis of this compound generally involves several steps:

- Formation of the oxazolidine ring : Using chiral starting materials or catalysts to ensure the desired enantiomer is produced.

- Acetylation : Introducing the acetyl group to enhance biological activity.

- Carboxylation : Completing the carboxylate moiety for stability and reactivity.

These methods allow for modifications that can enhance the compound's properties or tailor it for specific applications.

Case Studies

- Antibacterial Activity : A study on structurally similar oxazolidinones showed significant inhibition of Gram-positive bacteria, indicating that further exploration of this compound could yield promising results in antimicrobial research.

- Asymmetric Catalysis : Although limited research exists on this specific compound in asymmetric catalysis, its chiral nature suggests potential as a chiral ligand in various reactions. This area remains ripe for exploration as researchers seek new catalysts for complex organic transformations.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Similarity | Notable Activity |

|---|---|---|

| Oxazolidinone A | Similar oxazolidine structure | Antibacterial |

| Oxazolidinone B | Contains an acetyl group | Antifungal |

| Oxazolidinone C | Chiral center present | Antiviral |

This table highlights the potential pathways for exploring the biological activity of this compound through comparative analysis with related compounds.

Q & A

Q. What synthetic methodologies are commonly employed for preparing tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate in academic laboratories?

- Methodological Answer : The compound is typically synthesized via multi-step organic reactions, leveraging protective group strategies. For example, tert-butyl carbamate derivatives (e.g., tert-butyl 4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate, CAS 95715-87-0) are synthesized using Boc-protection of amines followed by acetylation or alkylation steps . Key steps include:

- Amine Protection : Use of di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

- Acetylation : Reaction with acetyl chloride or anhydrides in the presence of catalysts like DMAP.

- Purification : Column chromatography or recrystallization, with monitoring via TLC or HPLC.

Reference structural analogs (e.g., tert-butyl pyrazolo-pyridine carboxylates) for optimized solvent systems (e.g., DCM/THF) and temperature ranges (0–25°C) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR Spectroscopy : Analyze , , and 2D spectra (e.g., HSQC, HMBC) to confirm acetyl and tert-butyl group integration. Compare with published data for tert-butyl oxazolidine derivatives .

- X-ray Crystallography : Resolve crystal structures to verify stereochemistry and bond angles, as demonstrated for tert-butyl piperazine carboxylates (e.g., mean C–C bond length: 0.003 Å, R factor: 0.043) .

- Mass Spectrometry : Use HRMS to confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Adhere to institutional Chemical Hygiene Plans (e.g., OSHA guidelines):

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile reagents.

- Storage : Store in airtight containers at 2–8°C, away from oxidizers (per supplier guidelines for tert-butyl hydrazine hydrochloride analogs) .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

- Methodological Answer : Implement a 2 factorial design to evaluate variables (e.g., temperature, catalyst loading, solvent polarity):

- Factors : Temperature (25°C vs. 40°C), catalyst (DMAP vs. pyridine), solvent (DCM vs. THF).

- Response Variables : Yield, purity (HPLC area %).

- Analysis : Use ANOVA to identify significant interactions. For example, ICReDD’s feedback loop integrates computational predictions (quantum chemical calculations) with experimental data to narrow optimal conditions .

Q. What computational strategies predict the reactivity of this compound in nucleophilic acyl substitutions?

- Methodological Answer : Apply density functional theory (DFT) to model reaction pathways:

- Transition State Analysis : Calculate activation energies for acetyl group substitution using Gaussian or ORCA software.

- Solvent Effects : Simulate solvation with COSMO-RS to assess polarity impacts on reaction rates.

- Validation : Cross-reference with experimental kinetic data (e.g., tert-butyl morpholine carboxylate analogs) .

Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., melting point, solubility) of this compound?

- Methodological Answer : Conduct a comparative meta-analysis :

- Data Curation : Aggregate literature values (e.g., mp ranges from supplier catalogs vs. peer-reviewed studies ).

- Replication Studies : Reproduce synthesis under standardized conditions (e.g., IUPAC guidelines).

- Advanced Characterization : Use DSC for precise melting point determination and Karl Fischer titration for moisture-sensitive samples.

Q. What role do membrane separation technologies play in purifying this compound?

- Methodological Answer : Utilize nanofiltration or reverse osmosis for large-scale purification:

- Membrane Selection : Polyamide membranes for organic solvent resistance (e.g., SEPRO UF).

- Process Parameters : Optimize pressure (10–20 bar) and flow rate to retain impurities >300 Da.

- Integration : Couple with continuous-flow reactors to enhance efficiency (per CRDC subclass RDF2050104) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。